Laurylamine hydrochloride

Catalog No.
S569487
CAS No.
929-73-7
M.F
C12H28ClN
M. Wt
221.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laurylamine hydrochloride

CAS Number

929-73-7

Product Name

Laurylamine hydrochloride

IUPAC Name

dodecan-1-amine;hydrochloride

Molecular Formula

C12H28ClN

Molecular Weight

221.81 g/mol

InChI

InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H

InChI Key

TWFQJFPTTMIETC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN.Cl

Synonyms

dodecylamine, dodecylamine acetate, dodecylamine hydrobromide, dodecylamine hydrochloride, dodecylamine hydrofluoride, dodecylamine nitrate, dodecylamine perchlorate, dodecylamine phosphate (1:1), dodecylamine sulfate, dodecylammonium butyrate, dodecylammonium chloride, laurylamine

Canonical SMILES

CCCCCCCCCCCC[NH3+].[Cl-]

Extraction and separation:

  • Metal ion extraction: LAH acts as a chelating agent due to its amine group, enabling the extraction of metal ions from aqueous solutions. This is particularly useful in various separation processes, including hydrometallurgy and environmental remediation. For instance, LAH can selectively extract copper ions from leachates, facilitating their recovery and purification [].
  • Biomolecule separation: LAH's ability to interact with biomolecules like proteins and nucleic acids makes it valuable in their extraction and purification. It can be employed in techniques like protein precipitation and ion-exchange chromatography, aiding in the isolation and analysis of these biomolecules [].

Nanomaterial synthesis and modification:

  • Synthesis of nanoparticles: LAH serves as a template or directing agent in the synthesis of various nanomaterials. By controlling its interaction with precursors, researchers can achieve desired morphologies and functionalities of nanoparticles, such as metal nanoparticles, metal-organic frameworks, and polymer nanoparticles [, ].
  • Surface modification: LAH's functional groups enable the modification of the surface properties of nanomaterials. This allows researchers to control characteristics like hydrophobicity, charge, and biocompatibility, tailoring the nanomaterials for specific applications in catalysis, drug delivery, and biosensing [].

Drug delivery and gene therapy:

  • Liposome and micelle formation: LAH can self-assemble into liposomes and micelles, which are nanoscale carriers for drug delivery. By encapsulating therapeutic agents within these structures, LAH can improve drug solubility, stability, and targeted delivery to specific cells or tissues [].
  • Gene transfection: LAH can be used as a non-viral vector for gene delivery. It can complex with DNA molecules, facilitating their cellular uptake and promoting gene expression within target cells. This approach holds promise for gene therapy applications [].

Laurylamine hydrochloride, also known as dodecylamine hydrochloride, is a quaternary ammonium compound with the molecular formula C12H28ClN\text{C}_{12}\text{H}_{28}\text{ClN}. It appears as a white solid and is characterized by its amine functional group, which contributes to its basic properties. Laurylamine hydrochloride is soluble in water, albeit moderately, with a solubility of approximately 78 mg/L at 25 °C . The compound exhibits a melting point range of 196-188 °C and a boiling point of 247-249 °C .

Laurylamine hydrochloride can be irritating to the skin, eyes, and respiratory system. It is also harmful if swallowed. Here are some safety considerations:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling laurylamine hydrochloride.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.
Due to its amine group. It primarily acts as a weak base, neutralizing acids in exothermic reactions to form corresponding salts and water . The compound is also known to undergo hydrolysis in aqueous solutions, leading to the formation of dodecylamine and hydrochloric acid. Additionally, it can react with strong oxidizing agents, producing hazardous byproducts such as carbon monoxide and nitrogen oxides .

The synthesis of laurylamine hydrochloride typically involves the reduction of 1-azidododecane or the reaction of dodecanol with ammonia under specific conditions. This process yields high purity levels (up to 97%) and can be performed using various solvents to facilitate the reaction . Another method includes reacting dodecylamine with hydrochloric acid, resulting in the formation of laurylamine hydrochloride.

Laurylamine hydrochloride finds diverse applications across several industries:

  • Pharmaceuticals: Used as an organic intermediate in drug development.
  • Surfactants: Functions as an emulsifying agent in cosmetic formulations.
  • Oil Recovery: Employed in secondary oil recovery techniques.
  • Catalysis: Acts as a catalyst in sol-gel processes for producing silica nanoparticles and other materials .

Studies on the interactions of laurylamine hydrochloride reveal its compatibility with various substrates. It has been shown to spontaneously adsorb onto carbon steel surfaces via its polar amine group, which enhances corrosion resistance in acidic environments . Additionally, its interaction with heavy metals has been explored for applications in removing contaminants from water.

Several compounds share structural similarities with laurylamine hydrochloride. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Characteristics
DodecylamineC12H27NA primary amine; used extensively as a surfactant
OctadecylamineC18H39NLonger carbon chain; exhibits stronger hydrophobicity
TetradecylamineC14H31NIntermediate chain length; used in similar applications

Laurylamine hydrochloride stands out due to its unique combination of properties that allow it to serve effectively in both industrial and pharmaceutical applications while maintaining moderate solubility and reactivity compared to its counterparts.

IUPAC Nomenclature and Chemical Formula

Laurylamine hydrochloride represents a well-defined organic compound with established nomenclature standards recognized by the International Union of Pure and Applied Chemistry [1] [6]. The primary IUPAC name for this compound is dodecan-1-amine;hydrochloride, which accurately reflects its structural composition consisting of a twelve-carbon aliphatic chain terminated with a primary amine group that has been protonated and paired with a chloride anion [2] [6]. An alternative IUPAC designation, dodecan-1-aminium chloride, emphasizes the ionic nature of the compound by highlighting the ammonium cation formation [6] [9].

The molecular formula of laurylamine hydrochloride is C₁₂H₂₈ClN, indicating the presence of twelve carbon atoms, twenty-eight hydrogen atoms, one chlorine atom, and one nitrogen atom [1] [2] [15]. The molecular weight has been consistently reported as 221.81 grams per mole across multiple authoritative chemical databases [1] [6] [43]. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as [Cl-].CCCCCCCCCCCC[NH3+], which clearly illustrates the ionic dissociation between the chloride anion and the protonated dodecylamine cation [6] [9].

ParameterValue
IUPAC Namedodecan-1-amine;hydrochloride [1] [6]
Alternative IUPAC Namedodecan-1-aminium chloride [6] [9]
Molecular FormulaC₁₂H₂₈ClN [1] [2] [15]
Molecular Weight221.81 g/mol [1] [6] [43]
SMILES[Cl-].CCCCCCCCCCCC[NH3+] [6] [9]
InChIInChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H [6]
InChI KeyTWFQJFPTTMIETC-UHFFFAOYSA-N [6] [9]

The International Chemical Identifier string and its corresponding key provide unambiguous structural information that enables precise identification of laurylamine hydrochloride in chemical databases worldwide [6]. These standardized identifiers facilitate accurate chemical communication and database searches across international scientific communities.

Synonyms and Alternative Designations

Laurylamine hydrochloride is recognized by numerous synonyms and alternative designations that reflect various naming conventions and historical nomenclature practices [10] [11]. The compound is commonly referred to as dodecylamine hydrochloride, which directly correlates to its twelve-carbon chain structure [1] [9] [17]. Additional systematic names include n-dodecylamine hydrochloride and 1-dodecanamine hydrochloride, both of which specify the linear configuration and primary amine position [9] [10] [11].

The salt form designations include dodecylammonium chloride and n-dodecylammonium chloride, which emphasize the ammonium cation character when the amine group is protonated [3] [10] [11]. Trade names such as Armeen 12d hydrochloride are used in commercial applications, where the numerical designation typically corresponds to the carbon chain length [10] [11]. The descriptive name 1-aminododecane hydrochloride provides clear structural information by indicating the terminal amino group position [10] [11].

Common NameType
Laurylamine hydrochloridePrimary name [1] [2]
Dodecylamine hydrochlorideCommon name [1] [9] [17]
n-Dodecylamine hydrochlorideIUPAC variant [9] [10] [11]
1-Dodecanamine hydrochlorideSystematic name [10] [11]
Dodecan-1-amine hydrochlorideIUPAC name [6] [9]
Dodecylammonium chlorideSalt form name [3] [10] [11]
n-Dodecylammonium chlorideAlternative salt name [10] [11]
Laurylammonium hydrochlorideAlternative name [10] [11] [17]
1-Aminododecane hydrochlorideDescriptive name [10] [11]
Armeen 12d hydrochlorideTrade name [10] [11]

Historical naming conventions have also produced variant designations such as lauramine hydrochloride and dodecanamine hydrochloride [10] [11]. These alternative names often appear in older literature and regulatory documents, reflecting the evolution of chemical nomenclature standards over time.

Chemical Registry Numbers and Identifiers

Laurylamine hydrochloride has been assigned unique identification numbers across multiple international chemical registry systems [1] [15] [16]. The Chemical Abstracts Service registry number 929-73-7 serves as the primary identifier for this compound in scientific literature and regulatory databases [1] [15] [17]. This CAS number provides unambiguous identification and is universally recognized by chemical suppliers, regulatory agencies, and research institutions worldwide.

Registry/DatabaseIdentifierDescription
CAS Registry Number929-73-7 [1] [15] [17]Chemical Abstracts Service registry number
European Community Number213-205-7 [2] [35]European Community regulatory number
EINECS Number213-205-7 [2] [33] [35]European Inventory of Existing Commercial Substances
UNII (FDA)1V1470J2MF [2] [10] [36]Unique Ingredient Identifier (FDA)
PubChem CID458426 [2] [9] [43]PubChem Compound Identifier
PubChem Substance ID87567952 [1] [15]PubChem Substance Database ID
ChEMBL IDCHEMBL113050 [2] [10]ChEMBL database identifier
MDL NumberMFCD00042017 [1] [15] [43]MDL/Accelrys chemical identifier
Reaxys Registry Number3553943 [1] [15] [42]Reaxys chemical database number
DSSTox Substance IDDTXSID9044322 [2] [10] [34]DSSTox Substance Identifier (EPA)
ChemSpider ID12993 [3] [43]ChemSpider database identifier

Database-specific identifiers facilitate access to comprehensive chemical information across various platforms [37]. The PubChem Compound Identifier 458426 provides access to structural, physical, and biological activity data [2] [9] [43]. The ChEMBL identifier CHEMBL113050 links to bioactivity and pharmacological data, while the Reaxys registry number 3553943 connects to synthetic procedures and reaction information [2] [10] [42].

Structural Classification and Chemical Family

Laurylamine hydrochloride belongs to the organic compound class characterized by carbon-based molecular structures [25]. More specifically, it is classified as an aliphatic amine hydrochloride, representing a straight-chain aliphatic structure with amine functionality [23] [24]. The compound functions as a primary amine salt, where a single alkyl group is attached to the nitrogen atom [23] [25].

The twelve-carbon chain length places laurylamine hydrochloride within the dodecyl series of fatty amine derivatives [24]. These compounds are derived from lauric acid carbon chain structures and represent an important class of long-chain alkylamine salts [24]. As a primary aliphatic amine, the compound exhibits the characteristic -NH₂ functionality, which becomes protonated to form the ammonium structure in the hydrochloride salt [23] [25].

The compound is classified as a hydrochloride salt, where the chloride anion is paired with the protonated amine [26] [27]. When protonated, the structure resembles quaternary ammonium compounds, though it technically remains a primary amine salt rather than a true quaternary ammonium compound [26] [29]. This distinction is important for understanding the compound's chemical behavior and reactivity patterns.

Classification LevelClassificationNotes
Chemical ClassOrganic compound [25]Carbon-based molecular structure
SubclassAliphatic amine hydrochloride [23] [24]Straight-chain aliphatic structure with amine
Functional GroupPrimary amine salt [23] [25]Single alkyl group attached to nitrogen
Carbon Chain LengthTwelve carbon atoms (C₁₂) [24]Dodecyl chain configuration
Amine TypePrimary aliphatic amine [23] [25]Primary (-NH₂) amine functionality
Salt TypeHydrochloride salt [26] [27]Chloride anion paired with protonated amine
Ion TypeAmmonium chloride [26] [29]Quaternary-like ammonium structure when protonated
Structural FamilyFatty amine derivatives [24]Derived from lauric acid carbon chain
Industrial CategorySurfactant precursor [24]Used in chemical synthesis applications
Chemical SeriesLong-chain alkylamine salts [24]Member of C₈-C₂₀ fatty amine family

Related CAS

124-22-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 38 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 38 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

929-73-7

General Manufacturing Information

1-Dodecanamine, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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